molecular formula C9H11BO5 B1426495 5-Carboxy-2-ethoxyphenylboronic acid CAS No. 1451391-73-3

5-Carboxy-2-ethoxyphenylboronic acid

Cat. No.: B1426495
CAS No.: 1451391-73-3
M. Wt: 209.99 g/mol
InChI Key: CMUVOHRXIPPHFW-UHFFFAOYSA-N
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Description

5-Carboxy-2-ethoxyphenylboronic acid is an organic compound with the molecular formula C9H11BO5. It is a member of the phenylboronic acid family, characterized by the presence of a boronic acid group attached to a phenyl ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-ethoxyphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxybenzoic acid.

    Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Borylation: The brominated intermediate undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

    Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-ethoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form phenolic derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)).

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic acids.

    Reduction: Benzyl alcohols, benzaldehydes.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

5-Carboxy-2-ethoxyphenylboronic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Biology: Acts as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 5-Carboxy-2-ethoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylboronic acid
  • 5-tert-Butyl-2-methoxyphenylboronic acid
  • 5-Bromo-2-ethoxyphenylboronic acid

Uniqueness

5-Carboxy-2-ethoxyphenylboronic acid is unique due to the presence of both a carboxylic acid and an ethoxy group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable compound for the formation of complex molecules.

Properties

IUPAC Name

3-borono-4-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUVOHRXIPPHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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